2,3-Difluoro-4-nitrophenol
Overview
Description
“2,3-Difluoro-4-nitrophenol” is a chemical compound with the molecular formula C6H3F2NO3 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-difluorophenol with nitric acid in dichloromethane at 0-20°C . The reaction yields this compound as a white solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented as 1S/C6H3F2NO3/c7-5-3 (9 (11)12)1-2-4 (10)6 (5)8/h1-2,10H FCCFXVJUDSQIMG-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 175.09 .
Scientific Research Applications
Atmospheric Studies
- Atmospheric Occurrence of Nitrophenols : Nitrophenols, including 2,3-Difluoro-4-nitrophenol, are studied for their occurrence in various atmospheric phases such as gas, rainwater, cloud, fog, and snow. These studies focus on understanding the sources of atmospheric nitrophenols, including direct emissions from combustion processes and secondary formation in the atmosphere. The techniques used for identifying and quantifying nitrophenols include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) (Harrison et al., 2005).
Environmental Pollution and Treatment
- Catalytic Reduction of Nitrophenol Compounds : Research on novel catalysts like magnetic Fe@Au core-shell nanoparticles anchored graphene oxide demonstrates their effectiveness in reducing nitrophenol compounds. These studies are significant in addressing environmental pollution issues related to nitrophenols (Gupta et al., 2014).
- Toxicity and Degradability in Anaerobic Systems : The toxicity and degradability of nitrophenols in anaerobic systems are critical for understanding their environmental impact. Studies focus on the toxic effects of nitrophenols on various biological systems and their transformation under anaerobic conditions (Uberoi & Bhattacharya, 1997).
Industrial and Chemical Applications
- Nanocatalytic Assemblies for Nitrophenols Reduction : The use of nanocatalytic systems for the chemical reduction of nitrophenols is explored extensively. This has implications for removing hazardous dyes from aqueous environments, showcasing the potential for industrial applications (Din et al., 2020).
- Photocatalytic Degradation Studies : Investigations into the photocatalytic degradation of nitrophenols using materials like TiO2 in oxygenated aqueous suspensions provide insights into environmental cleanup processes. These studies are crucial for developing methods to address water pollution (Paola et al., 2003).
Advanced Material Research
- Adsorption Analysis on Silver Nanostructures : Studies on the adsorption of nitrophenol isomers on nanoscale silver films/powders highlight the potential of advanced materials in environmental applications. This research has implications for biochemical and industrial use where nitrophenol compounds are employed (Perry et al., 2010).
Safety and Hazards
2,3-Difluoro-4-nitrophenol is classified as hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding breathing dust, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
2,3-difluoro-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCFXVJUDSQIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561603 | |
Record name | 2,3-Difluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123173-60-4 | |
Record name | 2,3-Difluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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